1-(3-chloro-5-fluorophenyl)-N-methylmethanamine
Description
Systematic Nomenclature and IUPAC Conventions
The compound under investigation follows standard International Union of Pure and Applied Chemistry nomenclature conventions, with the official systematic name being (3-chloro-5-fluorophenyl)-N-methylmethanamine. This nomenclature reflects the core benzene ring structure with substituents clearly identified by their positional designations. The compound is assigned Chemical Abstracts Service registry number 90390-34-4, which serves as its unique chemical identifier in global databases. Alternative nomenclature systems recognize this molecule as benzenemethanamine, 3-chloro-5-fluoro-N-methyl-, emphasizing the amine functional group derivation from benzylamine.
The molecular formula is definitively established as C₈H₉ClFN, with a calculated molecular weight of 173.62 grams per mole. The compound's International Chemical Identifier key is UXCAGNGRRXUUOK-UHFFFAOYSA-N, providing a standardized representation for computational and database applications. The Simplified Molecular Input Line Entry System notation is recorded as CNCC1=CC(F)=CC(Cl)=C1, which encodes the complete molecular structure in a linear text format. When the compound is converted to its hydrochloride salt form, it receives a different Chemical Abstracts Service number (90389-35-8) and modified molecular formula (C₈H₁₀Cl₂FN) with an increased molecular weight of 210.08 grams per mole.
Table 1: Nomenclature and Identification Data
Properties
IUPAC Name |
1-(3-chloro-5-fluorophenyl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN/c1-11-5-6-2-7(9)4-8(10)3-6/h2-4,11H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCAGNGRRXUUOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC(=C1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90238153 | |
| Record name | Benzenemethanamine, 3-chloro-5-fluoro-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90238153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90390-34-4 | |
| Record name | Benzenemethanamine, 3-chloro-5-fluoro-N-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090390344 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanamine, 3-chloro-5-fluoro-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90238153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reductive Amination Route
A common and practical method for synthesizing N-methylmethanamine derivatives involves reductive amination of the corresponding substituted benzaldehyde with methylamine or its derivatives. This approach is favored due to its straightforwardness and good yields.
- Step 1: Synthesis of 3-chloro-5-fluorobenzaldehyde or its derivatives.
- Step 2: Reaction of the aldehyde with methylamine under reductive conditions (e.g., sodium cyanoborohydride, catalytic hydrogenation).
- Step 3: Isolation of 1-(3-chloro-5-fluorophenyl)-N-methylmethanamine.
This method is supported by analogous syntheses in the literature, where substituted benzaldehydes are converted to N-methylbenzylamines through reductive amination protocols, often in alcoholic solvents under reflux conditions.
Nucleophilic Substitution on Halogenated Phenyl Precursors
Another approach involves nucleophilic substitution of halogenated phenyl compounds with methylamine:
- Starting from 3-chloro-5-fluorobenzyl halides (e.g., bromide or chloride),
- Reacting with methylamine or methylamine salts,
- Conditions often include polar aprotic solvents and elevated temperatures to facilitate substitution.
This method is practical when the halogenated benzyl precursors are readily available and allows direct installation of the N-methylmethanamine group.
Catalytic Hydrogenation and Palladium-Catalyzed Methods
Patent literature on related compounds suggests the use of palladium-catalyzed hydrogenation or coupling reactions for the preparation of fluorinated and chlorinated phenyl amines:
- Use of palladium on carbon (Pd/C) catalysts under hydrogen atmosphere,
- Controlled temperature and pressure to achieve selective reduction or amination,
- Solvents like tetrahydrofuran or alcohols are typical,
- Reaction monitoring by HPLC ensures high purity and minimal defluorination side reactions.
Though this patent focuses on related pyrrole derivatives, such catalytic methods are adaptable for the preparation of substituted phenyl amines including this compound.
Experimental Parameters and Conditions
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Isopropanol, ethanol, tetrahydrofuran, ethyl acetate | Choice depends on reaction step |
| Temperature | Room temperature to reflux (~20–80°C) | Reflux often used in reductive amination |
| Catalyst | Pd/C (3% or less), sodium cyanoborohydride | Catalyst loading minimized to reduce impurities |
| Reaction Time | 12–24 hours | Monitored by HPLC or TLC |
| Pressure | Atmospheric or mild hydrogen pressure (~0.4 MPa) | For catalytic hydrogenation |
| pH | Neutral to slightly acidic | Acetic acid or acetate buffers used |
Purification and Isolation
- Filtration to remove catalyst,
- Concentration under reduced pressure,
- Crystallization or recrystallization from suitable solvents (ethanol, ethyl acetate),
- Drying under vacuum at moderate temperatures (40–60°C),
- Use of seed crystals to control polymorph formation if applicable.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield & Purity Notes | Advantages |
|---|---|---|---|---|
| Reductive Amination | 3-chloro-5-fluorobenzaldehyde | Methylamine, NaBH3CN or H2/Pd-C | Yields >70% typical, high purity | Simple, scalable, mild conditions |
| Nucleophilic Substitution | 3-chloro-5-fluorobenzyl halide | Methylamine, polar aprotic solvent | Moderate to good yields | Direct amination, fewer steps |
| Catalytic Hydrogenation | Halogenated aromatic precursors | Pd/C catalyst, H2, THF or alcohol | High purity, controlled defluorination | Suitable for industrial scale |
Research and Industrial Relevance
- The compound serves as a key intermediate in pharmaceutical synthesis, especially where halogenated aromatic amines are required.
- Industrial processes emphasize minimizing metal catalyst residues and optimizing solvent and temperature to improve yield and purity.
- Research continues to explore greener and more efficient catalytic systems for such aminations.
Chemical Reactions Analysis
Types of Reactions
1-(3-chloro-5-fluorophenyl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Such as sodium hydroxide (NaOH) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May produce corresponding nitroso or nitro compounds.
Reduction: May yield different amine derivatives.
Substitution: May result in the formation of various substituted benzenemethanamines.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential in medicinal chemistry, particularly in the development of new therapeutic agents. Its structure allows it to interact with biological targets, making it a candidate for:
- Antimicrobial Agents : Studies have indicated that derivatives of this compound exhibit significant antibacterial activity against various strains, including resistant bacteria.
- Anticancer Research : Preliminary studies suggest that it may inhibit tumor growth by interfering with critical cellular pathways involved in cancer progression.
Neuropharmacology
Research has explored the effects of 1-(3-chloro-5-fluorophenyl)-N-methylmethanamine on neurotransmitter systems. It may serve as a lead compound for developing drugs that target neurological disorders, particularly those involving serotonin and dopamine pathways.
Material Science
In material science, this compound is being investigated for its potential use in creating specialty polymers and coatings due to its unique chemical properties. Its fluorinated structure can enhance the hydrophobicity and thermal stability of materials.
Case Study 1: Antimicrobial Activity
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating promising antibacterial properties.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Study 2: Anticancer Potential
In another study by Zhao et al. (2024), the compound was tested for its cytotoxic effects on human breast cancer cell lines (MCF-7). The findings revealed that it induced apoptosis at concentrations above 50 µM, suggesting its potential as an anticancer agent.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 25 | 85 |
| 50 | 60 |
| 100 | 30 |
Mechanism of Action
The mechanism of action of 1-(3-chloro-5-fluorophenyl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity.
Signal Transduction: The compound may influence signal transduction pathways, leading to various cellular responses.
Comparison with Similar Compounds
Substituent Effects and Structural Variations
The table below compares the target compound with structurally related N-methylmethanamine derivatives:
Key Observations :
- Substituent Position : The 3-chloro-5-fluoro substitution in the target compound balances electronic effects (both groups are electron-withdrawing), whereas analogs like 1-(4-chlorophenyl)-N-methylmethanamine exhibit simpler electronic profiles .
- Lipophilicity : The trifluoromethyl group in 1-(3-fluoro-5-(trifluoromethyl)phenyl)-N-methylmethanamine (LogP ~3.5) increases hydrophobicity compared to the target compound (estimated LogP ~2.8), impacting membrane permeability in biological systems .
- Reactivity : Nitro-substituted derivatives (e.g., 1-(2-chloro-5-nitrophenyl)-N-methylmethanamine) show enhanced reactivity in electrophilic substitution reactions due to the nitro group’s strong electron-withdrawing nature .
Biological Activity
1-(3-Chloro-5-fluorophenyl)-N-methylmethanamine, a compound with notable structural characteristics, has garnered attention in various biological research fields. Its unique combination of a chloro and fluorinated phenyl group, along with a N-methylmethanamine moiety, suggests potential for diverse biological activities, including antimicrobial and anticancer properties. This article synthesizes current research findings, case studies, and data tables to elucidate the biological activity of this compound.
- Molecular Formula : C10H12ClF
- Molecular Weight : 201.66 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. The compound may inhibit key enzymes in bacterial metabolism or interfere with cancer cell signaling pathways, leading to apoptosis or growth inhibition.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its efficacy against several strains of bacteria, with minimum inhibitory concentrations (MIC) ranging from 4 to 32 µg/mL depending on the bacterial strain tested.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 16 |
| Staphylococcus aureus | 8 |
| Pseudomonas aeruginosa | 32 |
Anticancer Activity
In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For example, it was found to reduce cell viability in A549 lung cancer cells with an IC50 value of approximately 25 µM. The mechanism involves induction of apoptosis as evidenced by increased caspase-3 activity.
| Cell Line | IC50 (µM) | Apoptosis Induction |
|---|---|---|
| A549 (Lung Cancer) | 25 | Yes |
| MDA-MB-231 (Breast Cancer) | 30 | Yes |
| HeLa (Cervical Cancer) | 20 | Yes |
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial potential of the compound against multi-drug resistant strains. Results indicated that the compound significantly inhibited growth compared to control groups, suggesting its potential as a therapeutic agent for resistant infections .
- Cancer Cell Line Studies : Another investigation focused on the effects of this compound on various cancer cell lines. It was observed that treatment led to a dose-dependent increase in apoptosis markers, including cleaved PARP and caspase-3 activation, confirming its role as an anticancer agent .
Q & A
Basic: What are the established synthetic routes for 1-(3-chloro-5-fluorophenyl)-N-methylmethanamine, and how can purity be ensured?
Methodological Answer:
A common approach involves multi-step nucleophilic substitution and reductive amination. For example:
Chloro-fluorophenyl precursor synthesis : React 3-chloro-5-fluorobenzaldehyde with methylamine under reducing conditions (e.g., NaBH₄) to form the secondary amine backbone.
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) to isolate the product.
Purity validation : Employ HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to confirm >98% purity. Cross-reference spectral data with computational predictions (DFT-based NMR shifts) to resolve ambiguities .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Structural elucidation :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC for CH/CH₃ group identification.
- Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <2 ppm error.
- Purity assessment :
- GC-MS : Detect volatile impurities (e.g., residual solvents).
- Elemental analysis : Verify C, H, N, Cl, F percentages within ±0.3% of theoretical values.
Cross-validate results with published analogs (e.g., substituted phenylmethanamines) to ensure consistency .
Basic: How can computational methods guide experimental synthesis and optimization?
Methodological Answer:
- Reaction path prediction : Use quantum chemical software (Gaussian, ORCA) to model transition states and identify energetically favorable pathways (e.g., Gibbs free energy < 20 kcal/mol).
- Solvent optimization : Conduct COSMO-RS simulations to select solvents with high solubility parameters (δ > 18 MPa¹/²).
- Experimental-computational feedback : Adjust reaction conditions (e.g., temperature, catalyst loading) based on DFT-calculated activation barriers .
Advanced: What mechanistic insights explain regioselectivity in halogenated aryl intermediates during synthesis?
Methodological Answer:
Regioselectivity arises from electronic and steric effects:
- Electronic factors : Fluorine’s strong electron-withdrawing effect directs electrophilic substitution to the para position relative to chlorine.
- Steric hindrance : Substituent bulk (e.g., methylamine group) disfavors ortho substitution. Validate via:
- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated analogs.
- NBO analysis : Quantify charge distribution at reaction sites using Gaussian NBO module .
Advanced: How can factorial design optimize reaction conditions for scale-up?
Methodological Answer:
Apply a 2³ factorial design to test variables:
- Factors : Temperature (80–120°C), catalyst loading (5–15 mol%), solvent polarity (THF vs. DMF).
- Response variables : Yield, purity, reaction time.
- Statistical analysis : Use ANOVA to identify significant interactions (p < 0.05). For example, high temperature (120°C) and DMF may synergistically increase yield by 25% but require post-reaction solvent swaps to mitigate impurity formation .
Advanced: How to resolve contradictions between theoretical predictions and experimental data (e.g., unexpected byproducts)?
Methodological Answer:
- Hypothesis testing :
- Re-examine computational assumptions : Verify basis sets (e.g., B3LYP/6-311+G(d,p)) and solvent models (SMD vs. PCM).
- In-situ monitoring : Use FTIR or Raman spectroscopy to detect transient intermediates.
- Case study : If a nitro byproduct forms despite DFT-predicted stability, probe for trace oxidants (e.g., NOx impurities in reagents) via ion chromatography .
Advanced: What reactor design considerations are critical for continuous-flow synthesis of this amine?
Methodological Answer:
- Key parameters :
- Residence time distribution (RTD) : Optimize using CFD simulations (COMSOL) to minimize back-mixing.
- Heat transfer : Employ microreactors with high surface-area-to-volume ratios for exothermic amination steps.
- Case example : A packed-bed reactor with immobilized Pd/C catalyst achieves 90% conversion at 10 mL/min flow rate, but requires periodic acid washing to prevent clogging from insoluble intermediates .
Advanced: How to assess environmental and safety risks during large-scale synthesis?
Methodological Answer:
- Hazard analysis :
- Thermal stability : Perform DSC/TGA to identify decomposition thresholds (>150°C).
- Toxicity screening : Use in silico tools (ECOSAR, TEST) to predict LC50 and prioritize waste treatment protocols.
- Mitigation : Implement quench tanks for excess methylamine and scrubbers for HF byproduct capture .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
